molecular formula C15H11F3N6O2 B2435353 6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide CAS No. 1448075-41-9

6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide

Cat. No.: B2435353
CAS No.: 1448075-41-9
M. Wt: 364.288
InChI Key: FAUDBSRNXMSOCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave a related compound in 72% yield .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds like pyridazine analogs are significant in pharmaceutical chemistry. The synthesis and structure analysis of similar compounds offer insights into their potential pharmaceutical applications due to their complex structures and interactions with biological systems. For example, the synthesis of heterocyclic compounds involving triazole and pyridazine rings has been explored for their pharmaceutical importance, utilizing techniques such as Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks to understand molecular interactions and stability (Sallam et al., 2021).

Antiviral Activity

Compounds with structural similarities have shown remarkable antiviral activities, particularly against avian influenza virus (H5N1). The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives demonstrates the potential of such compounds in contributing to antiviral research, offering a new route to explore for the development of antiviral agents (Hebishy et al., 2020).

Molecular Packing and Intermolecular Interactions

The study of molecular solids involving aza compounds and their intermolecular interactions highlights the importance of such compounds in understanding the assembly of molecules into larger architectures. This research is crucial for designing materials with specific properties, where the formation of hydrogen bonds and weak intermolecular interactions plays a significant role (Wang et al., 2014).

Antimicrobial and DHFR Inhibition Activity

The design and synthesis of pyrazole analogues have been evaluated for their antimicrobial properties and dihydrofolate reductase (DHFR) inhibition activity, suggesting the potential of these compounds in developing new antimicrobial agents. This highlights the role of structural modification in enhancing biological activity, offering pathways for the design of potent inhibitors (Othman et al., 2020).

Future Directions

The future research directions for this compound could include further investigation into its potential biological activities, given the known activities of related 1,2,4-triazole compounds . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties.

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O2/c16-15(17,18)26-11-3-1-10(2-4-11)7-20-14(25)12-5-6-13(23-22-12)24-9-19-8-21-24/h1-6,8-9H,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUDBSRNXMSOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=NC=N3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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